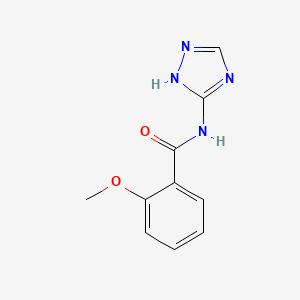
N-(4-溴苯基)-3-(2-氯苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide and related compounds involves acylation reactions, where acryloyl chloride reacts with aromatic amines under controlled conditions. For instance, a similar compound, N-(2-Bromo-4-methoxyphenyl)acrylamide, was synthesized with a high yield of 95.7% by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride, demonstrating the effectiveness of this method for acrylamide derivatives (Yuan Jia-cheng, 2012).
Molecular Structure Analysis
The molecular structure and properties of benzofuran-based acrylamide monomers, closely related to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, have been investigated using computational methods like DFT. These studies reveal insights into the geometry, vibrational assignments, and electronic properties, providing a basis for understanding the molecular structure of acrylamide derivatives (E. Barım & F. Akman, 2021).
Chemical Reactions and Properties
N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide participates in polymerization reactions, producing polymers with specific thermal and mechanical properties. For example, copolymers synthesized from acrylamide monomers with glycidyl methacrylate show significant thermal stability and reactivity ratios, indicating their potential for creating materials with desirable properties (C. Soykan, A. Delibaş, & R. Coşkun, 2008).
Physical Properties Analysis
The solubility and solid-liquid equilibrium data for N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with structural similarities to N-(4-bromophenyl)-3-(2-chlorophenyl)acrylamide, have been extensively studied. This data is crucial for industrial applications, indicating how modifications to the acrylamide structure can impact solubility and physical properties (Xinding Yao et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and thermal stability, of acrylamide derivatives, are influenced by their molecular structure. Studies on similar compounds show how the presence of bromo and chloro substituents affects the overall reactivity, enabling these materials to undergo various chemical reactions, which are essential for synthesizing polymers with specific functions (P. Selvam, K. V. Babu, & S. Nanjundan, 2005).
科学研究应用
高分子科学和材料化学
N-(4-溴苯基)-3-(2-氯苯基)丙烯酰胺衍生物因其在高分子科学中的潜力而被探索,尤其是在合成和表征具有特定性质的新型聚合物方面。例如,由 N-(4-溴苯基)-2-甲基丙烯酰胺与甲基丙烯酸缩水甘油酯合成的新型共聚物因其热性能和单体反应性比而被研究,表明在具有定制热稳定性和反应性的材料中具有潜在应用 (Soykan, Delibaş, & Coşkun, 2008).
生物化学和分子生物学
在生物化学中,丙烯酰胺衍生物,包括与 N-(4-溴苯基)-3-(2-氯苯基)丙烯酰胺相关的衍生物,用于研究蛋白质结构和功能。已知丙烯酰胺会猝灭蛋白质中的色氨酸荧光,这是一种研究蛋白质折叠、动力学以及与其他分子相互作用的方法 (Eftink & Ghiron, 1976).
环境健康和毒理学
丙烯酰胺及其衍生物在环境中的存在及其潜在毒理作用一直是研究的一个重要领域。研究探索了毒性机制,包括丙烯酰胺在细胞系中诱导的氧化应激、DNA 损伤和细胞凋亡,这对于了解与丙烯酰胺接触相关的环境健康风险至关重要 (Nowak et al., 2020).
光致发光和电子材料
丙烯酰胺衍生物,包括与 N-(4-溴苯基)-3-(2-氯苯基)丙烯酰胺类似的衍生物,因其光致发光特性而被研究,这对于光电材料的开发至关重要。这些材料在发光二极管、光伏电池和其他电子设备中具有应用 (Li et al., 2011).
安全和危害
属性
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO/c16-12-6-8-13(9-7-12)18-15(19)10-5-11-3-1-2-4-14(11)17/h1-10H,(H,18,19)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCWBRAMHKOFMF-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)
![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)
![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)
![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)
![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)